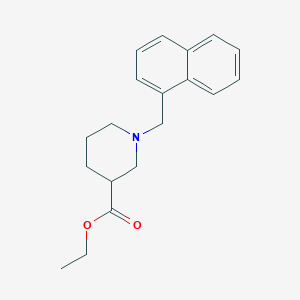
ethyl 1-(1-naphthylmethyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(1-naphthylmethyl)-3-piperidinecarboxylate, commonly known as ENP, is a chemical compound that has been used in scientific research for several years. It is a type of piperidine derivative that has been found to have various biochemical and physiological effects. ENP has been synthesized using different methods and has been studied for its mechanism of action and potential applications in research.
作用机制
ENP works by inhibiting the reuptake of dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood and behavior. ENP has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
ENP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can have effects on mood and behavior. ENP has also been found to increase the levels of norepinephrine, another neurotransmitter involved in the regulation of mood. Additionally, ENP has been found to have an effect on the sigma-1 receptor, which can have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
ENP has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the reuptake of dopamine and serotonin, which can be useful for the study of neurotransmitter transporters and receptors. ENP has also been found to have potential applications in the treatment of neurological disorders, which can make it a useful tool for drug discovery. However, ENP has limitations in terms of its solubility and stability, which can affect its use in lab experiments.
未来方向
There are several future directions for the study of ENP. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the sigma-1 receptor and its role in neurological disorders. ENP has also been found to have potential applications in the treatment of addiction, which can be a promising area for future research. Additionally, the study of ENP's effects on other neurotransmitters and receptors can provide further insights into its mechanism of action and potential applications.
Conclusion:
ENP is a piperidine derivative that has been used in scientific research for various purposes. It has been synthesized using different methods and has been found to have potential applications in the treatment of neurological disorders. ENP works by inhibiting the reuptake of dopamine and serotonin and has been found to have an affinity for the sigma-1 receptor. ENP has several advantages and limitations for lab experiments, and there are several future directions for its study. ENP has the potential to be a useful tool for drug discovery and the study of neurological disorders.
合成方法
ENP can be synthesized using different methods, including the condensation reaction of ethyl 3-piperidinecarboxylate with 1-naphthaldehyde. This reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of ethyl 3-piperidinecarboxylate with 1-naphthylmethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to obtain ENP.
科学研究应用
ENP has been used in scientific research for various purposes, including the study of the central nervous system. It has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. ENP has also been used as a tool for the study of neurotransmitter transporters and receptors. It has been found to inhibit the reuptake of dopamine and serotonin, which are neurotransmitters involved in mood regulation.
属性
IUPAC Name |
ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)17-10-6-12-20(14-17)13-16-9-5-8-15-7-3-4-11-18(15)16/h3-5,7-9,11,17H,2,6,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRQQDKUWTIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

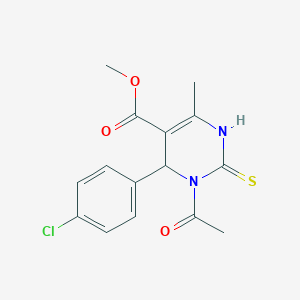
![diethyl [4-(4-chlorophenoxy)butyl]malonate](/img/structure/B5122502.png)
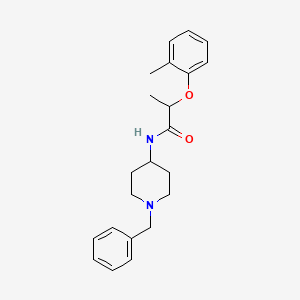
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)
![diethyl 5-{[4-(4-chlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5122529.png)
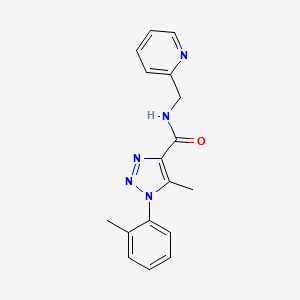
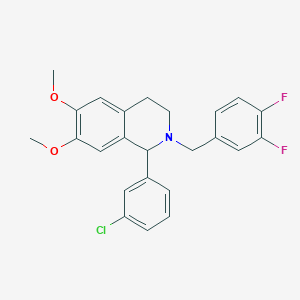

![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)
